N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds often involves various methods . For instance, numerous methods for the synthesis of pyrimidines are described . A range of substituted 7- (2-pyridylmethylamine) derivatives were also active .Molecular Structure Analysis
The pyrimidine ring is planar, and the phenyl group at the 2-position is almost coplanar with the plane of this ring .Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .Physical and Chemical Properties Analysis
The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line. Moreover, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimization .Scientific Research Applications
Phosphodiesterase Inhibition for Cognitive Impairment
One study designed and synthesized a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, studying their role as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors, including a clinical candidate, ITI-214, showed picomolar inhibitory potency, excellent selectivity against other PDE families, and demonstrated efficacy in vivo. This class of compounds is being considered for treating cognitive deficits associated with several central nervous system disorders, including schizophrenia and Alzheimer's disease (Li et al., 2016).
Antitumor and Antimicrobial Activities
Another research effort focused on synthesizing N-arylpyrazole-containing enaminones as key intermediates, leading to various derivatives with antitumor and antimicrobial activities. The study found that some compounds exhibited cytotoxic effects comparable to 5-fluorouracil against certain cancer cell lines (Riyadh, 2011).
Radioligand Imaging with PET
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides was reported as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, designed for fluorine-18 labeling and in vivo imaging using positron emission tomography (PET) for neurological studies (Dollé et al., 2008).
Adenosine Receptor Antagonists
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, have been identified for their high affinity and selectivity as antagonists for the human A2A adenosine receptor. These compounds have been synthesized with various functional groups, serving as pharmacological probes to study the A2A receptor (Kumar et al., 2011).
Synthesis Techniques
Research has also explored the synthesis techniques for related compounds, such as diaminopyrazoles, using microwave and continuous flow chemistry. This facilitated the preparation of aminopyrazoles from commercial aryl halides with good to excellent yields, demonstrating the versatility and efficiency of modern synthetic methods (Wilson et al., 2012).
Mechanism of Action
Target of Action
The primary target of N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division and potentially inducing apoptosis .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s activity against cdk2 suggests it can reach its target in the cell
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This can result in the induction of apoptosis within cells, particularly in cancer cells . The compound has shown superior cytotoxic activities against certain cell lines .
Future Directions
Properties
IUPAC Name |
N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)19(14(2)24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADSCBRTAOTNAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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